2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride

ACAT1 inhibitor Atherosclerosis Cholesterol metabolism

This dihydrochloride salt is the essential building block for synthesizing K-604, a clinical-stage ACAT1 inhibitor with 229-fold selectivity over ACAT2. Unlike the free base (CAS 217095-58-4), this salt form provides the high aqueous solubility required for efficient large-scale coupling reactions, eliminating dissolution bottlenecks. The unsubstituted benzimidazole core and flexible thioethyl spacer are critical pharmacophoric elements for ACAT1 binding, offering maximum flexibility for SAR exploration and parallel synthesis. Procure this intermediate to ensure the validated conformational geometry and reactivity profile needed for ACAT1-targeted compound libraries.

Molecular Formula C13H20Cl2N4S
Molecular Weight 335.29
CAS No. 1794736-26-7
Cat. No. B2485159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride
CAS1794736-26-7
Molecular FormulaC13H20Cl2N4S
Molecular Weight335.29
Structural Identifiers
SMILESC1CN(CCN1)CCSC2=NC3=CC=CC=C3N2.Cl.Cl
InChIInChI=1S/C13H18N4S.2ClH/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17;;/h1-4,14H,5-10H2,(H,15,16);2*1H
InChIKeyRMFAQGNJVBEHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole Dihydrochloride: Key Intermediate for Selective ACAT1 Inhibitors


2-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride (CAS 1794736-26-7) is a heterocyclic building block featuring a benzimidazole core linked via a thioethyl bridge to a piperazine moiety, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling . It is the designated key intermediate in the patented synthesis of K-604, a clinical-stage acyl-CoA:cholesterol O-acyltransferase-1 (ACAT1) inhibitor that achieves 229-fold selectivity over ACAT2 [1].

Why Substituting 2-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole Dihydrochloride with In-Class Analogs Compromises ACAT1 Inhibitor Development


Structural analogs—including the free base (217095-58-4), the 6-fluoro variant (823182-55-4), or directly N-linked benzimidazole-piperazines such as 2-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride (1235439-79-8)—differ critically in their synthetic utility, solubility, and functionalization potential [1]. The free base lacks sufficient aqueous solubility for efficient large-scale coupling reactions [2], while the 6-fluoro substitution introduces electronic effects that redirect reactivity away from the unsubstituted benzimidazole scaffold required for K-604 and related ACAT1 inhibitors . The directly N-linked analog lacks the flexible thioether spacer that is essential for the pharmacological conformation of the final ACAT1 inhibitors, as demonstrated in the structure-activity relationship studies underlying candidate selection [2].

Quantitative Differentiation Evidence for 2-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole Dihydrochloride


Enabling 229-Fold ACAT1 Selectivity: K-604 Derived Exclusively from This Intermediate

The target compound is the essential intermediate for K-604, which inhibits human ACAT1 with an IC50 of 450 nM versus 102.85 µM for ACAT2, yielding a 229-fold selectivity window . In human monocyte-derived macrophages, K-604 inhibits cholesterol esterification with an IC50 of 68.0 nM and enhances cholesterol efflux . This selectivity is fundamentally dependent on the 2-thioether-benzimidazole-piperazine scaffold provided by the target intermediate; alternative starting materials lacking this scaffold fail to yield the pyridylacetamide final product [1]. By comparison, earlier non-selective ACAT inhibitors (e.g., avasimibe) showed <10-fold selectivity between ACAT1 and ACAT2, a shortcoming linked to clinical failures [2].

ACAT1 inhibitor Atherosclerosis Cholesterol metabolism

Dihydrochloride Salt Form Provides Documented High Aqueous Solubility for Process-Scale Chemistry

The patent US7214796B2 explicitly teaches that the salt forms of 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine, including the dihydrochloride, exhibit 'high solubility in water' and 'excellent oral absorption' [1]. The free base (CAS 217095-58-4) has a calculated LogP of 1.83 and lacks water solubility data, consistent with poor aqueous solubility typical of neutral benzimidazole-piperazine thioethers [2]. The dihydrochloride salt (MW 335.3 vs. free base MW 262.37) provides a solid, crystalline form that is 'well adapted for use' in downstream coupling reactions, directly addressing the handling and dissolution challenges of the free base during large-scale synthesis [1].

Process chemistry Salt selection Solubility optimization

Patented Five-Step Synthetic Route with a Formyl Protecting Group Strategy Offers Documented Process Advantages

US7214796B2 describes a five-step process starting from 1-(2-hydroxyethyl)piperazine using a formyl protecting group, which is cheaper and more atom-economical than the tert-butoxycarbonyl (Boc) protecting group used in earlier methods [1]. The formyl group is removed under mild hydrolytic conditions, avoiding the trifluoroacetic acid deprotection step required for Boc, which generates corrosive waste streams. The patent claims this route provides 'an industrially advantageous method' for producing the target intermediate [1]. In contrast, the Boc-protected route described in the prior art requires additional steps and harsher deprotection conditions, reducing overall yield and increasing purification burden [1].

Synthetic methodology Protecting group strategy Process patent

Unsubstituted Benzimidazole Core Maximizes Downstream Derivatization Flexibility vs. Substituted Analogs

Unlike the 6-fluoro-substituted analog (CAS 823182-55-4, MW 280.37) or the 5-fluoro variant (CAS 439110-10-8, MW 248.3), the target compound presents an unsubstituted benzimidazole ring that serves as a versatile platform for further functionalization . In the synthesis of K-604, the unsubstituted benzimidazole-thioether-piperazine intermediate is coupled with 6-methyl-2,4-bis(methylthio)pyridine-3-carboxylic acid chloride to form the acetamide final product [1]. The 6-fluoro analog, if used as the starting material, would introduce an electron-withdrawing fluorine substituent that could alter both the reactivity of the piperazine nitrogen during acylation and the binding orientation of the final compound at ACAT1 [2]. The target compound's unsubstituted core thus maximizes the diversity of accessible final products from a single intermediate stock.

Medicinal chemistry Building block Derivatization potential

Thioether Linker at 2-Position Confers Pharmacophoric Conformation Absent in Directly N-Linked Benzimidazole-Piperazines

The target compound features a thioethyl spacer (-SCH2CH2-) linking the benzimidazole 2-position to the piperazine ring, which provides the conformational flexibility necessary for the piperazine to engage the ACAT1 active site in the final K-604 compound [1]. In contrast, directly N-linked analogs such as 2-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride (CAS 1235439-79-8) lack this flexible spacer, constraining the piperazine in a different orientation . The structure-activity relationship studies underlying the development of K-604 demonstrated that the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the pyridylacetamide head and the benzimidazole tail led to a marked enhancement of aqueous solubility and a significant improvement of oral absorption [2]. The thioether linkage is therefore integral to the pharmacological profile of the final inhibitors.

Pharmacophore Conformational flexibility ACAT1 inhibitor design

Application Scenarios for 2-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole Dihydrochloride Aligned with Quantitative Evidence


Synthesis of Selective ACAT1 Inhibitors for Atherosclerosis Drug Discovery

This intermediate is the essential building block for K-604 and related ACAT1-selective inhibitors. K-604 demonstrates IC50 = 450 nM against human ACAT1 with 229-fold selectivity over ACAT2, and inhibits cholesterol esterification in human macrophages at 68.0 nM [1]. Research groups targeting ACAT1-mediated cholesterol metabolism should procure this dihydrochloride intermediate to enable synthesis of tool compounds with this validated selectivity profile. The patented synthetic route using the formyl protecting group provides a scalable path from the intermediate to the final inhibitor .

Large-Scale Process Chemistry Requiring Salt Forms with High Aqueous Solubility

For contract manufacturing organizations (CMOs) and process chemistry groups scaling up the synthesis of K-604, the dihydrochloride salt form provides documented high aqueous solubility, eliminating the dissolution bottlenecks encountered with the free base [1]. The patent explicitly teaches that salt forms of this compound exhibit reduced side effects, high water solubility, and excellent oral absorption, directly supporting their use in pharmaceutical manufacturing campaigns [1].

Medicinal Chemistry Library Synthesis Using a Versatile Unsubstituted Benzimidazole Scaffold

The unsubstituted benzimidazole core of this intermediate allows diverse N-acylation at the piperazine nitrogen to generate focused compound libraries for ACAT1 and related targets. Unlike fluorinated analogs that constrain electronic properties and reactivity, this intermediate provides maximum flexibility for parallel synthesis and SAR exploration [2]. Procurement of a single batch supports multiple derivative series, reducing inventory complexity.

Research on Conformational Requirements of ACAT Inhibitor Pharmacophores

The thioethyl spacer (-SCH2CH2-) between the benzimidazole and piperazine moieties is a critical pharmacophoric element that enables the conformational orientation required for ACAT1 binding [1]. Research groups investigating the conformational determinants of ACAT1 inhibition should use this intermediate to maintain the validated spacer geometry, rather than substituting with directly N-linked or methylene-spaced analogs that alter the pharmacophore .

Quote Request

Request a Quote for 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.